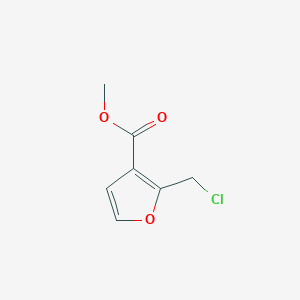

Methyl 2-(chloromethyl)-3-furoate

Description

Significance of Substituted Furan (B31954) Carboxylates in Synthetic Organic Chemistry

Furan and its derivatives are fundamental five-membered heterocyclic compounds that are integral structural units in numerous natural products and therapeutically important agents. acs.org The furan nucleus is a common scaffold in a wide array of bioactive aromatic compounds and is found in many commercially available drugs. ijabbr.com Substituted furan derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and central nervous system effects. ijabbr.com

The presence of a carboxylate group, as seen in furan carboxylates, further enhances their synthetic utility. Carboxylic acids and their esters are recognized as crucial starting materials in organic synthesis due to their ready availability and low cost. acs.org They can undergo a variety of chemical transformations, making them valuable intermediates for the construction of complex molecular architectures. acs.orgacs.org

Strategic Importance of Chloromethyl Functionality in Organic Transformations

The chloromethyl group (–CH₂Cl) is a functional group of considerable importance in organic chemistry. wikipedia.orgacs.org Its presence in a molecule provides a reactive site for various nucleophilic substitution reactions, making it an essential tool for alkylation. chempanda.com The introduction of a chloromethyl group into aromatic compounds, a process known as chloromethylation, is a well-established method for functionalizing aromatic rings. wikipedia.orgorganicreactions.org

The chloromethyl group's reactivity allows for the introduction of a wide range of other functional groups, thereby enabling the synthesis of diverse and complex molecules. This functionality is particularly valuable in the construction of pharmaceutical intermediates and other specialty chemicals. chempanda.com

Positioning of Methyl 2-(chloromethyl)-3-furoate as a Key Synthetic Precursor

This compound combines the advantageous features of both a substituted furan carboxylate and a chloromethyl group, positioning it as a highly valuable precursor in organic synthesis. The furan ring provides a stable aromatic core, while the chloromethyl group serves as a reactive handle for further chemical modifications. The methyl ester group can also be readily transformed into other functional groups, such as amides or carboxylic acids.

This trifunctional nature allows for a stepwise and controlled elaboration of the molecule, making it an ideal starting material for the synthesis of a variety of more complex heterocyclic systems. For instance, the chloromethyl group can react with nucleophiles to introduce new side chains, while the ester can be hydrolyzed and coupled with amines to form amides.

Overview of Research Directions in Furoate Chemistry and Its Applications

Current research in furoate chemistry is driven by the demand for novel bioactive molecules and advanced materials. The development of new synthetic methods for the preparation and functionalization of furoates is an active area of investigation. acs.org A significant focus is on the use of furoate derivatives as building blocks for the synthesis of pharmaceuticals. For example, methyl 5-(chloromethyl)-2-furoate has been utilized in the synthesis of potent anti-tumor agents and modulators of neurotransmitter receptors. georganics.sk

Furthermore, furoate derivatives are being explored for their potential applications in materials science, such as in the production of polymers and resins. ijabbr.com The versatility of the furan ring and the reactivity of the associated functional groups make furoates attractive candidates for the development of new materials with tailored properties.

Interactive Data Tables

| Property | Value |

| CAS Number | 53020-07-8 |

| Molecular Formula | C₇H₇ClO₃ |

| Molecular Weight | 174.58 g/mol |

| IUPAC Name | methyl 2-(chloromethyl)furan-3-carboxylate |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(chloromethyl)furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3/c1-10-7(9)5-2-3-11-6(5)4-8/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZIBZAQRRDIMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365933 | |

| Record name | methyl 2-(chloromethyl)-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53020-07-8 | |

| Record name | methyl 2-(chloromethyl)-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Chloromethyl 3 Furoate

Direct Synthesis Approaches

The primary route for the synthesis of Methyl 2-(chloromethyl)-3-furoate involves a multi-component cyclization reaction. This method is noted for its construction of the furan (B31954) ring system with the desired substituents in a single convergent process.

Cyclization Pathways Involving Methyl 2-Chlorobenzoylacetate, Nitroethane, and Formaldehyde (B43269)

A known synthetic pathway to this compound is through the cyclization of methyl 2-chlorobenzoylacetate with nitroethane and formaldehyde. This reaction builds the furan ring by assembling several smaller components. While detailed experimental procedures and specific yields for this exact transformation are not extensively documented in readily available literature, the general chemistry points towards a variation of the Hantzsch furan synthesis or a related condensation and cyclization sequence.

The reaction likely proceeds through the initial formation of an enolate from methyl 2-chlorobenzoylacetate, which then reacts with formaldehyde and nitroethane or their derivatives. The sequence of bond formations would ultimately lead to the furan heterocycle.

Alternative Synthetic Routes to Furan-3-Carboxylates Bearing Chloromethyl Groups (Conceptual Exploration)

Given the limited detailed public information on the direct synthesis of this compound, conceptual alternative synthetic routes can be explored based on established organic chemistry principles and published syntheses of analogous compounds.

One plausible alternative approach is the direct chlorination of a precursor molecule, Methyl 2-methyl-3-furoate. This method would involve the selective chlorination of the methyl group at the 2-position of the furan ring. Reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) are commonly used for such allylic and benzylic-type chlorinations and could potentially be applied here, likely under radical initiation conditions (e.g., using AIBN or light).

Another conceptual route could involve the modification of a pre-existing furan derivative. For instance, the synthesis of Methyl 5-(chloromethyl)-2-furoate has been described via a Blanc-type chloromethylation of methyl furan-2-carboxylate (B1237412) using paraformaldehyde, zinc chloride, and anhydrous hydrogen chloride georganics.sk. A similar strategy could theoretically be applied to a suitable furan-3-carboxylate precursor, although the regioselectivity of the chloromethylation would be a critical factor to control.

Furthermore, the synthesis of related 2-halomethyl-furan-3-carboxylates could be adapted. For example, methods for preparing 2-bromo-6-chloromethylpyridine have involved the use of a cyanuric chloride•DMF adduct as a mild chlorinating agent for the corresponding hydroxymethyl derivative mdpi.com. A similar transformation could be envisioned starting from Methyl 2-(hydroxymethyl)-3-furoate. The synthesis of this hydroxymethyl precursor could potentially be achieved from commercially available starting materials.

Finally, more complex, multi-step sequences involving the construction of the furan ring with the desired functionalities are also conceivable. Palladium-catalyzed carboalkoxylation of 2-allylphenols has been used to create dihydrobenzofurans, demonstrating a modern approach to furan ring formation that could potentially be adapted rsc.org.

Chemical Reactivity and Transformation Pathways of Methyl 2 Chloromethyl 3 Furoate

Investigation of Nucleophilic Substitution at the Chloromethyl Center

The chloromethyl group attached to the furan (B31954) ring at the 2-position is a primary alkyl halide, making it highly susceptible to nucleophilic substitution reactions (SN2). The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom. This reactivity allows for the introduction of a wide variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Common nucleophiles that can displace the chloride ion include alkoxides, phenoxides, cyanides, and amines. The general scheme for this transformation can be represented as follows:

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Product |

|---|---|

| RO⁻ (Alkoxide) | Methyl 2-(alkoxymethyl)-3-furoate |

| ArO⁻ (Phenoxide) | Methyl 2-(phenoxymethyl)-3-furoate |

| CN⁻ (Cyanide) | Methyl 2-(cyanomethyl)-3-furoate |

The efficiency of these reactions is often enhanced by the use of polar aprotic solvents, which can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus increasing its reactivity.

Electrophilic Aromatic Substitution Dynamics on the Furan Ring System

The furan ring is an electron-rich aromatic system and is generally reactive towards electrophiles. nih.gov In Methyl 2-(chloromethyl)-3-furoate, the ring is substituted with a chloromethyl group at the C2 position and a methoxycarbonyl group at the C3 position. The directing effects of these substituents play a crucial role in determining the regioselectivity of electrophilic aromatic substitution.

The furan oxygen directs electrophilic attack to the C2 and C5 positions due to its ability to stabilize the intermediate carbocation through resonance. The C2 position is already substituted. The methoxycarbonyl group at C3 is an electron-withdrawing group and acts as a meta-director, deactivating the ring towards electrophilic attack. The chloromethyl group at C2, while containing an electronegative chlorine atom, can be considered weakly activating or deactivating, with some studies on analogous benzyl (B1604629) systems suggesting it can direct ortho and para. nih.gov

Considering these factors, the most probable site for electrophilic attack on the furan ring of this compound is the C5 position, which is activated by the ring oxygen and is sterically accessible.

Table 2: Predicted Outcome of Electrophilic Aromatic Substitution

| Electrophilic Reagent | Predicted Major Product |

|---|---|

| Br₂/FeBr₃ | Methyl 5-bromo-2-(chloromethyl)-3-furoate |

| HNO₃/H₂SO₄ | Methyl 2-(chloromethyl)-5-nitro-3-furoate |

Advanced Heterocyclic Annulation and Cyclization Reactions

This compound is a key building block for the synthesis of fused heterocyclic systems, particularly furo[3,2-c]coumarins. These compounds are of interest due to their presence in natural products and their potential pharmacological activities.

The general reaction can be depicted as: this compound + Substituted Salicylonitrile → Substituted Furo[3,2-c]coumarin

This synthetic strategy offers an efficient route to a class of complex heterocycles from relatively simple starting materials.

The mechanism of this tandem cyclization is a multi-step process that leverages the reactivity of both starting materials under specific reaction conditions.

A strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) is crucial for initiating the reaction sequence. The primary role of t-BuOK is to deprotonate the phenolic hydroxyl group of the salicylonitrile. This generates a more nucleophilic phenoxide ion.

The phenoxide then attacks the electrophilic carbon of the chloromethyl group on the furan ring in an SN2 reaction, displacing the chloride ion and forming an ether linkage. This is the initial C-O bond-forming step. The base is essential for this step to proceed at a reasonable rate.

The choice of solvent is critical for the success of the tandem cyclization. N,N-Dimethylformamide (DMF) is a polar aprotic solvent that is well-suited for this type of reaction. Its polarity helps to dissolve the ionic intermediates and reagents, such as the potassium phenoxide salt.

Furthermore, DMF is known to accelerate the rate of SN2 reactions. It effectively solvates the potassium cation but does not strongly solvate the phenoxide anion, leaving it "naked" and highly reactive. Following the initial O-alkylation, the elevated temperatures often used in DMF facilitate the subsequent intramolecular cyclization and rearrangement steps that lead to the final furo[3,2-c]coumarin product. In some related syntheses of furocoumarins, DMF has been shown to be an effective solvent. researchgate.net

Applications of Methyl 2 Chloromethyl 3 Furoate in Complex Molecular Architecture

Strategic Utilization as a Versatile Building Block in Heterocycle Synthesis

The utility of Methyl 2-(chloromethyl)-3-furoate as a versatile building block is primarily rooted in its bifunctional nature. The reactive chloromethyl group at the 2-position of the furan (B31954) ring serves as an excellent electrophilic site for alkylation reactions, allowing for the introduction of the furoate scaffold onto various nucleophilic substrates. This initial step is crucial for elaborating the core structure and setting the stage for subsequent cyclization reactions.

In a notable synthetic strategy, this compound is reacted with substituted salicylonitriles (2-cyanophenols). researchgate.net This reaction, a Williamson ether synthesis, results in the formation of Methyl 2-[(cyanophenoxy)methyl]-3-furoates. This intermediate is pivotal, as it brings the furan ring and the substituted benzene (B151609) ring into proximity, connected by a flexible ether linkage, priming the molecule for intramolecular cyclization. The strategic placement of the cyano and ester groups in this intermediate is key to the subsequent formation of the fused heterocyclic system.

Construction of Polycyclic Fused Heterocyclic Systems

The true potential of this compound is realized in its application toward building complex, multi-ring structures that are often difficult to synthesize through other means. Its derivatives serve as ideal precursors for tandem cyclization reactions, leading to the creation of novel polycyclic fused heterocycles.

A significant achievement in this area is the synthesis of substituted Benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, which represent a novel heterocyclic system. researchgate.net This synthesis is accomplished through a tandem cyclization of the Methyl 2-[(cyanophenoxy)methyl]-3-furoate intermediates.

The process involves treating the intermediates with an excess of a strong base, such as potassium tert-butoxide (t-BuOK), in a solvent like N,N-dimethylformamide (DMF) at an elevated temperature of 65°C. researchgate.net This base-mediated reaction initiates a domino sequence. The first step is an intramolecular Thorpe-Ziegler type cyclization, where the carbanion formed adjacent to the ester carbonyl attacks the cyano group, leading to the formation of a furan ring fused with a dihydropyridine (B1217469) intermediate. The subsequent step involves an intramolecular acylation, where the phenoxide, formed by the cleavage of the ether bond, attacks the ester carbonyl, resulting in the formation of the benzofuran (B130515) ring and the final pyridinone system.

Table 1: Synthesis of Substituted Benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones

| Starting Material (Substituted Salicylonitrile) | Reagents and Conditions | Product | Yield (%) |

| Salicylonitrile | t-BuOK, DMF, 65°C | Benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-one | 24 |

| 5-Methylsalicylonitrile | t-BuOK, DMF, 65°C | 9-Methylbenzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-one | 51 |

| 5-Bromosalicylonitrile | t-BuOK, DMF, 65°C | 9-Bromobenzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-one | 45 |

| 3,5-di-tert-Butylsalicylonitrile | t-BuOK, DMF, 65°C | 7,9-di-tert-Butylbenzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-one | 48 |

This table is generated based on the findings reported in the synthesis of this novel heterocyclic system. researchgate.net

The novel Benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-one system, created from this compound, holds considerable promise for further chemical exploration and the development of new bioactive molecules. researchgate.net The structure itself is a hybrid of benzofuro[3,2-b]pyridine and furo[3,2-c]pyridine (B1313802) moieties, both of which are known to be present in compounds with interesting biological activities. researchgate.net

The potential for derivatization is vast. The pyridinone ring contains an N-H group that can be subjected to alkylation or acylation to introduce various substituents. The aromatic benzene ring of the benzofuran moiety can also be modified, depending on the substituents present on the initial salicylonitrile starting material. Furthermore, the lactone-like character of the pyridinone ring could potentially be exploited in ring-opening reactions to generate further functionalized derivatives. Given that related fused pyrimidine (B1678525) systems, such as furo[2,3-d]pyrimidines, have been investigated for a wide range of biological activities including as anticancer agents, the newly synthesized scaffolds are attractive targets for medicinal chemistry programs. researchgate.netnih.govnih.gov

Advanced Spectroscopic and Analytical Characterization of Derivatives

Comprehensive Structural Elucidation Techniques

A combination of spectroscopic methods is indispensable for the unambiguous identification and structural analysis of methyl 2-(chloromethyl)-3-furoate. Each technique provides unique insights into the molecular framework, functional groups, and connectivity of the atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. For this compound, the IR spectrum is expected to exhibit distinct absorption bands corresponding to its key structural features.

The most prominent peaks would include a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. The presence of the furan (B31954) ring would be indicated by C-O-C stretching vibrations, usually observed around 1250-1020 cm⁻¹, and C=C stretching absorptions within the 1600-1450 cm⁻¹ range. The C-H stretching vibrations of the furan ring and the methyl group of the ester would appear around 3100-3000 cm⁻¹ and 2960-2850 cm⁻¹, respectively. The chloromethyl group introduces a C-Cl stretching vibration, which is expected in the fingerprint region, typically between 800-600 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O (Ester) | 1720-1740 |

| C-O-C (Furan) | 1250-1020 |

| C=C (Furan) | 1600-1450 |

| C-H (Aromatic/Furan) | 3100-3000 |

| C-H (Aliphatic/Methyl) | 2960-2850 |

| C-Cl (Chloromethyl) | 800-600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Framework Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) skeletons of a molecule, including the chemical environment, connectivity, and stereochemistry of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would display characteristic signals for each type of proton. The protons on the furan ring are expected to appear as distinct signals in the aromatic region, typically between δ 6.0 and 8.0 ppm. The chemical shifts and coupling patterns of these protons would be indicative of their positions on the substituted furan ring. The methyl protons of the ester group would give a sharp singlet around δ 3.7-3.9 ppm. The two protons of the chloromethyl group (-CH₂Cl) would also produce a singlet, expected to be in the range of δ 4.5-4.8 ppm, shifted downfield due to the electronegativity of the adjacent chlorine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be observed for the carbonyl carbon of the ester (around δ 160-170 ppm), the carbons of the furan ring (in the range of δ 110-160 ppm), the methyl carbon of the ester (around δ 50-55 ppm), and the chloromethyl carbon (around δ 40-50 ppm). The specific chemical shifts of the furan carbons would be influenced by the positions of the substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Furan-H | 6.0 - 8.0 | d, d | 2H |

| -CH₂Cl | 4.5 - 4.8 | s | 2H |

| -OCH₃ | 3.7 - 3.9 | s | 3H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | ||

| C=O (Ester) | 160 - 170 | ||

| Furan-C | 110 - 160 | ||

| -OCH₃ | 50 - 55 | ||

| -CH₂Cl | 40 - 50 |

Note: The predicted chemical shifts are based on analogous furan derivatives and may vary slightly in the actual spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₇H₇ClO₃, the expected exact mass is approximately 174.0084 g/mol .

In an electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern would likely involve the loss of the chloromethyl radical (•CH₂Cl), the methoxy (B1213986) radical (•OCH₃), or the entire ester group. The cleavage of the furan ring can also lead to characteristic fragment ions. Analysis of these fragments helps to piece together the structure of the parent molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | Description |

| [M]⁺ | 174 | Molecular Ion |

| [M+2]⁺ | 176 | Isotope Peak for ³⁷Cl |

| [M-CH₂Cl]⁺ | 125 | Loss of chloromethyl group |

| [M-OCH₃]⁺ | 143 | Loss of methoxy group |

| [M-COOCH₃]⁺ | 115 | Loss of methyl ester group |

Chromatographic Methods for Reaction Monitoring and Product Purification

Chromatographic techniques are essential for monitoring the progress of chemical reactions involving this compound and for the purification of the final product.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and effective method for qualitatively monitoring the progress of a reaction. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) and developed in an appropriate solvent system. By comparing the spots of the reaction mixture with those of the starting materials and the expected product, one can determine the extent of the reaction. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The choice of eluent is crucial and is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), with the ratio adjusted to achieve good separation of the components. Visualization of the spots can be achieved under UV light or by using a staining agent.

Table 4: Example of TLC for Monitoring a Reaction to Synthesize a Derivative of this compound

| Compound | Rf Value (Example) | Visualization |

| Starting Material A | 0.8 | UV active |

| Starting Material B | 0.2 | UV active |

| Product | 0.5 | UV active |

| Reaction Mixture (t=1h) | 0.8, 0.5, 0.2 | UV active |

| Reaction Mixture (t=4h) | 0.5 | UV active |

Rf values are dependent on the specific TLC plate and eluent system used.

Computational Chemistry and Theoretical Investigations

Theoretical Studies of Reaction Mechanisms and Transition States

Although no specific theoretical studies on the reaction mechanisms of Methyl 2-(chloromethyl)-3-furoate have been published, computational analyses of similar furan (B31954) derivatives allow for informed predictions. The reactivity of the furan ring is a central theme in many computational studies. For instance, the electrophilic substitution on the furan ring is a well-documented process. chemicalbook.compearson.com Theoretical calculations, often employing Density Functional Theory (DFT), have shown that the position of electrophilic attack on the furan ring is influenced by the nature and position of existing substituents. rsc.orgpixel-online.net In the case of this compound, the electron-withdrawing nature of the methyl carboxylate group at the 3-position would deactivate the ring towards electrophilic attack, while the chloromethyl group at the 2-position would also influence the electron density distribution.

Computational studies on the pyrolysis of furan derivatives have elucidated complex reaction pathways involving ring-opening and rearrangements. rsc.org A theoretical investigation into the thermal decomposition of this compound would likely reveal intricate mechanisms, potentially involving the cleavage of the C-Cl bond, followed by rearrangements of the furan ring and the ester group. The identification of transition states for such reactions through computational modeling would be crucial for understanding the energetics and feasibility of different decomposition pathways.

Furthermore, computational analysis of gold-catalyzed isomerization of alkynyl epoxides to furans has demonstrated the power of DFT in elucidating reaction mechanisms and transition states in furan synthesis. pixel-online.net Similar methodologies could be applied to predict the outcomes of various synthetic transformations involving this compound.

Quantum Chemical Calculations for Reactivity Predictions

Quantum chemical calculations are instrumental in predicting the reactivity of molecules by determining various electronic descriptors. For this compound, key reactivity indicators such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges could be calculated.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's susceptibility to electrophilic and nucleophilic attack, respectively. A lower LUMO energy would suggest a higher susceptibility to nucleophilic attack, a reaction highly relevant for the chloromethyl group. Conversely, a higher HOMO energy would indicate a greater propensity for electrophilic attack on the furan ring. Computational studies on other furan derivatives have successfully used these parameters to rationalize their reactivity. ekb.eg

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an ESP map would likely show a negative potential around the oxygen atoms of the carbonyl and furan ring, and a positive potential around the hydrogen atoms and the carbon of the chloromethyl group, indicating sites for potential intermolecular interactions and reactions.

Molecular Modeling of Structural Motifs and Electronic Properties (Excluding Specific Physical Properties)

Molecular modeling techniques allow for the detailed examination of the three-dimensional structure and electronic landscape of this compound. The relative orientation of the chloromethyl and methyl furoate substituents will be dictated by steric and electronic interactions, which can be accurately modeled.

Furthermore, computational studies have been employed to understand the electronic properties of polyfurans and furan-based polymers. researchgate.net While this compound is a small molecule, understanding its fundamental electronic properties through molecular modeling is a prerequisite for predicting its behavior as a monomer in potential polymerization reactions.

Below is a table summarizing the types of computational data that could be generated for this compound based on studies of related compounds.

| Computational Data Type | Predicted Information for this compound |

| Reaction Pathway Analysis (DFT) | Elucidation of mechanisms for substitution, elimination, and rearrangement reactions; identification of transition state structures and activation energies. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Prediction of sites for electrophilic and nucleophilic attack; assessment of overall reactivity. |

| Electrostatic Potential (ESP) Maps | Visualization of charge distribution and identification of reactive sites for intermolecular interactions. |

| Conformational Analysis | Determination of the most stable three-dimensional structure and the relative orientation of substituents. |

| Electronic Structure Analysis | Quantification of electron delocalization, bond orders, and atomic charges to understand electronic effects of substituents. |

Future Research Trajectories and Innovations

Exploration of Novel Reaction Pathways and Catalytic Systems

The inherent reactivity of the chloromethyl group in methyl 2-(chloromethyl)-3-furoate serves as a key handle for a variety of chemical transformations. Future research is poised to explore novel reaction pathways and the development of advanced catalytic systems to further exploit its synthetic potential.

One promising area of investigation lies in the development of innovative catalytic systems for cross-coupling reactions. While traditional nucleophilic substitution reactions are commonplace, the use of transition-metal catalysis could unlock new reaction pathways. For instance, palladium- or nickel-catalyzed cross-coupling reactions could enable the introduction of a wide range of substituents at the 2-position, including aryl, vinyl, and alkyl groups. The development of bespoke ligand systems will be crucial to control the reactivity and selectivity of these transformations, minimizing side reactions and enhancing yields.

Furthermore, the exploration of photoredox catalysis presents an exciting frontier. Visible-light-mediated reactions could provide a mild and environmentally benign alternative for the functionalization of the chloromethyl group. These methods could facilitate the formation of carbon-carbon and carbon-heteroatom bonds under ambient conditions, avoiding the need for harsh reagents and high temperatures.

Research into the direct C-H functionalization of the furan (B31954) ring, while challenging due to the presence of other reactive sites, could also be a fruitful avenue. The development of selective catalysts for the activation of the C-H bonds at the 4- or 5-positions of the furan ring would provide a powerful tool for the late-stage modification of molecules derived from this compound.

Development of Stereoselective Syntheses Involving this compound

The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science. Future research will undoubtedly focus on the development of stereoselective syntheses that incorporate the this compound scaffold.

A key strategy will involve the use of chiral catalysts to control the stereochemical outcome of reactions at the chloromethyl group. For example, enantioselective nucleophilic substitution reactions, mediated by chiral phase-transfer catalysts or chiral Lewis acids, could provide access to enantioenriched products. These chiral building blocks could then be elaborated into more complex and biologically active molecules.

Another important direction will be the utilization of this compound in asymmetric catalysis. The furan moiety can be readily converted into a variety of chiral ligands through functionalization of the chloromethyl group and the ester. These novel ligands could find applications in a wide range of asymmetric transformations, such as hydrogenations, hydrosilylations, and aldol (B89426) reactions.

Furthermore, the diastereoselective functionalization of derivatives of this compound will be a significant area of research. By introducing a chiral auxiliary or a stereodirecting group, it will be possible to control the formation of new stereocenters in subsequent reactions, leading to the synthesis of complex diastereomerically pure compounds.

Integration into Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. The integration of this compound into novel MCRs is a promising area for future exploration.

The reactive chloromethyl group can act as an electrophilic component in a variety of MCRs. For instance, it could participate in Passerini- or Ugi-type reactions, leading to the rapid construction of diverse and complex peptide-like structures. The development of new isocyanide-based MCRs that incorporate the this compound scaffold would be of particular interest.

Moreover, the furan ring itself can participate in cycloaddition reactions, which can be integrated into MCR cascades. For example, a Diels-Alder reaction involving the furan ring could be followed by an in-situ functionalization of the resulting cycloadduct, all in a one-pot process. This would allow for the rapid generation of molecular complexity from simple starting materials.

The development of sequential MCRs, where the product of one MCR serves as a substrate for a subsequent MCR, will also be a key research focus. By strategically designing the reaction sequence, it will be possible to build up highly complex molecular frameworks in a highly efficient manner, with this compound serving as a key starting material.

Design and Synthesis of Analogues with Tunable Reactivity

The ability to fine-tune the reactivity of a building block is crucial for its application in a wide range of synthetic contexts. Future research will focus on the design and synthesis of analogues of this compound with tunable reactivity.

One approach will involve the modification of the electronic properties of the furan ring. The introduction of electron-donating or electron-withdrawing substituents at the 4- and 5-positions will alter the reactivity of both the chloromethyl group and the ester moiety. For example, an electron-withdrawing group would be expected to increase the electrophilicity of the chloromethyl carbon, making it more susceptible to nucleophilic attack.

Another strategy will be to vary the leaving group at the 2-position. Replacing the chlorine atom with other halogens (e.g., bromine or iodine) or with other leaving groups (e.g., tosylate or mesylate) will provide a range of reactivities, allowing for a more precise control over the outcome of substitution reactions.

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-(chloromethyl)-3-furoate, and what are their respective advantages?

- Methodological Answer : The synthesis typically involves esterification and chloromethylation steps. One approach is the nucleophilic substitution of a hydroxyl or carboxylate group in a furan derivative using chloromethylation agents like chloromethyl methyl ether (CMME) or paraformaldehyde/HCl mixtures. For example, methyl 3-furoate can undergo chloromethylation at the 2-position via Friedel-Crafts alkylation, followed by esterification to stabilize the product . Advantages of this route include high regioselectivity and compatibility with acid-sensitive substrates. Alternative methods, such as halogen exchange (e.g., bromo-to-chloro substitution), may use catalysts like LiCl in polar aprotic solvents (DMF, DMSO), but these require rigorous moisture control .

Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. H NMR can identify the chloromethyl (-CHCl) proton environment (δ ~4.5–5.0 ppm) and the methyl ester (-COOCH) singlet (δ ~3.8 ppm). C NMR distinguishes carbonyl (C=O, δ ~165 ppm) and chlorinated carbons (δ ~40–45 ppm). Mass spectrometry (EI-MS) confirms molecular weight (e.g., m/z 174 for [M]) and fragmentation patterns. Purity is assessed via HPLC with UV detection (λ = 210–220 nm) using C18 columns and acetonitrile/water gradients .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to the reactivity of the chloromethyl group, the compound is likely corrosive and moisture-sensitive. Store in airtight containers under inert gas (N, Ar) at 2–8°C to prevent hydrolysis. Use spark-proof equipment and grounded containers during transfers to avoid static discharge. Personal protective equipment (PPE) should include nitrile gloves, goggles, and fume hoods for ventilation. In case of exposure, follow protocols for halogenated compounds: flush eyes/skin with water and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in Friedel-Crafts alkylation reactions?

- Methodological Answer : Optimize catalyst selection (e.g., AlCl vs. FeCl) and stoichiometry. A study using 2-(chloromethyl)tetrahydrofuran as a model substrate achieved 78% yield with AlCl (1.2 equiv) in anhydrous dichloromethane at 0°C . Temperature control is critical: higher temperatures (>25°C) promote side reactions like polymerization. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1) and quench with ice-cold NaHCO to neutralize excess acid.

Q. What mechanistic insights explain the regioselectivity of chloromethylation in Methyl 3-furoate derivatives?

- Methodological Answer : The 2-position of the furan ring is electrophilically activated due to electron-donating effects of the ester group. Density Functional Theory (DFT) studies on similar systems (e.g., 2-(4-chlorophenyl)-2-oxoethyl benzoates) show that the LUMO distribution favors electrophilic attack at the 2-position, aligning with experimental observations . Solvent polarity (e.g., DCM vs. THF) also influences transition-state stabilization, with non-polar solvents enhancing selectivity.

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

- Methodological Answer : Hydrolysis studies under varying pH (2–12) and temperatures (25–60°C) reveal degradation kinetics. At pH > 7, the chloromethyl group undergoes rapid SN2 hydrolysis to form methanol and 3-furoic acid derivatives. Arrhenius plots derived from HPLC data show activation energy (E) of ~45 kJ/mol in neutral conditions. Stabilization strategies include buffering solutions at pH 4–6 and avoiding prolonged storage in protic solvents .

Q. What analytical challenges arise in distinguishing this compound from its structural isomers?

- Methodological Answer : Isomeric byproducts (e.g., 3-(chloromethyl)-2-methylfuran) can co-elute in GC/MS. Use high-resolution LC-MS (Q-TOF) with isotopic pattern matching (e.g., Cl vs. Cl) for differentiation. X-ray crystallography, as demonstrated for 2-(4-chlorophenyl)-2-oxoethyl benzoates, provides unambiguous structural confirmation but requires high-purity crystals .

Q. What strategies mitigate decomposition pathways of this compound under varying storage conditions?

- Methodological Answer : Decomposition via HCl elimination is minimized by adding stabilizers (e.g., 0.1% BHT) and storing under inert gas. Thermogravimetric Analysis (TGA) shows onset of degradation at 120°C, suggesting refrigeration is essential. For long-term stability, lyophilization and storage in amber vials with desiccants (silica gel) are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.